molecular formula C14H11N3O3 B11847189 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid CAS No. 89454-62-6

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid

Cat. No.: B11847189
CAS No.: 89454-62-6
M. Wt: 269.25 g/mol
InChI Key: LUPGLIRVAVRJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into the target compound through various functional group modifications.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and functional group transformations can be applied to scale up the production process. This typically involves optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methoxy group on the benzoic acid moiety can enhance its pharmacokinetic properties and binding affinity to molecular targets .

Properties

CAS No.

89454-62-6

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid

InChI

InChI=1S/C14H11N3O3/c1-20-11-7-8(14(18)19)4-5-9(11)12-16-10-3-2-6-15-13(10)17-12/h2-7H,1H3,(H,18,19)(H,15,16,17)

InChI Key

LUPGLIRVAVRJFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.